N'-(2-fluorobenzoyl)-2-naphthohydrazide
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Overview
Description
N’-(2-fluorobenzoyl)-2-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorobenzoyl group attached to a naphthohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorobenzoyl)-2-naphthohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with 2-naphthohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain N’-(2-fluorobenzoyl)-2-naphthohydrazide in high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems can also help in scaling up the production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluorobenzoyl)-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
N’-(2-fluorobenzoyl)-2-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-(2-fluorobenzoyl)-2-naphthohydrazide involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in applications such as metal ion detection and removal. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorobenzoyl)-N’-4-(N,N-dimethyl)amidophenylthiourea: Similar in structure but contains a thiourea group instead of a hydrazide group.
2-fluorobenzoyl chloride: A precursor in the synthesis of N’-(2-fluorobenzoyl)-2-naphthohydrazide.
N-(2,3-difluorophenyl)-2-fluorobenzamide: Contains a difluorophenyl group and is used in similar applications.
Uniqueness
N’-(2-fluorobenzoyl)-2-naphthohydrazide is unique due to its specific combination of a fluorobenzoyl group and a naphthohydrazide moiety, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C18H13FN2O2 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
N'-(2-fluorobenzoyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C18H13FN2O2/c19-16-8-4-3-7-15(16)18(23)21-20-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,20,22)(H,21,23) |
InChI Key |
BHGKYYRQGUSTGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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